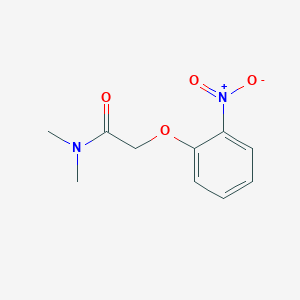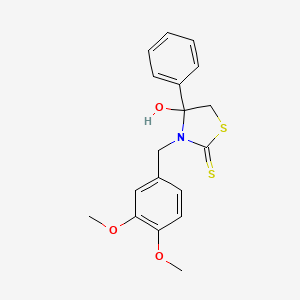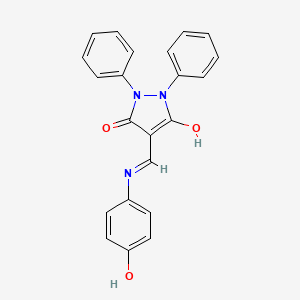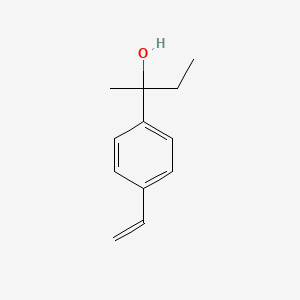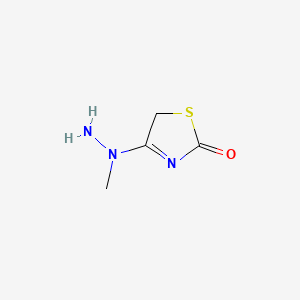![molecular formula C14H13NO3 B14692004 6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one CAS No. 30338-65-9](/img/structure/B14692004.png)
6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fused furo-pyridine ring system with a benzoyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one
- 5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone
- 4,5,7,7a-Tetrahydro-4,4,7a-trimethyl-2(6H)-benzofuranone
Uniqueness
This compound stands out due to its unique fused ring structure and the presence of a benzoyl group
Properties
CAS No. |
30338-65-9 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C14H13NO3/c16-13-8-11-6-7-15(9-12(11)18-13)14(17)10-4-2-1-3-5-10/h1-5,8,12H,6-7,9H2 |
InChI Key |
GNESFWPYGKYBTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C1=CC(=O)O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



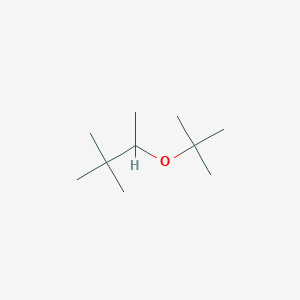
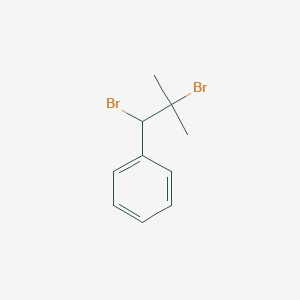
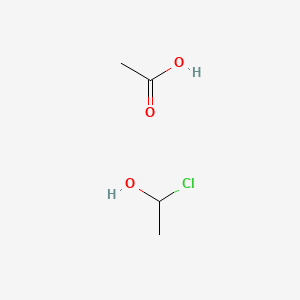
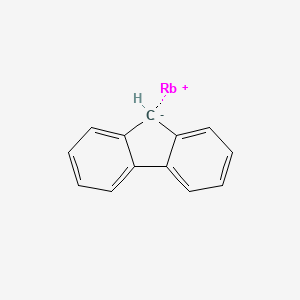

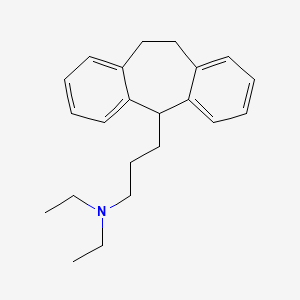
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
